Levuglandin E2

描述

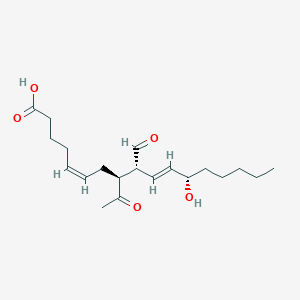

Structure

3D Structure

属性

CAS 编号 |

91712-41-3 |

|---|---|

分子式 |

C20H32O5 |

分子量 |

352.5 g/mol |

IUPAC 名称 |

(5Z,8R,9R,10E,12S)-8-acetyl-9-formyl-12-hydroxyheptadeca-5,10-dienoic acid |

InChI |

InChI=1S/C20H32O5/c1-3-4-7-10-18(23)14-13-17(15-21)19(16(2)22)11-8-5-6-9-12-20(24)25/h5,8,13-15,17-19,23H,3-4,6-7,9-12H2,1-2H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19-/m0/s1 |

InChI 键 |

WJWAORNTZNRHBP-QNUMDXCLSA-N |

SMILES |

CCCCCC(C=CC(C=O)C(CC=CCCCC(=O)O)C(=O)C)O |

手性 SMILES |

CCCCC[C@@H](/C=C/[C@@H](C=O)[C@H](C/C=C\CCCC(=O)O)C(=O)C)O |

规范 SMILES |

CCCCCC(C=CC(C=O)C(CC=CCCCC(=O)O)C(=O)C)O |

外观 |

Solid powder |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Levuglandin E2; |

产品来源 |

United States |

Biosynthesis and Endogenous Formation Pathways of Levuglandin E2

Cyclooxygenase Pathway-Mediated Production

The cyclooxygenase (COX) pathway is a major route for the enzymatic conversion of arachidonic acid into prostaglandins (B1171923) and other eicosanoids mdpi.comwikipedia.orghmdb.ca. Levuglandin E2 can be generated as a byproduct of this pathway through the rearrangement of a key intermediate, Prostaglandin (B15479496) H2 (PGH2) mdpi.comresearchgate.netwikipedia.orgnih.gov.

Enzymatic Rearrangement of Prostaglandin H2 (PGH2)

Prostaglandin H2 (PGH2) is a highly reactive endoperoxide produced from arachidonic acid by the action of cyclooxygenase enzymes (COX-1 and COX-2) mdpi.comwikipedia.orghmdb.ca. While PGH2 is primarily converted enzymatically into other prostaglandins (such as PGE2, PGD2, PGF2α, PGI2) and thromboxane (B8750289) A2, it can also undergo spontaneous, non-enzymatic rearrangement mdpi.comresearchgate.netwikipedia.orgacs.org. This rearrangement of the strained bicyclic ring system of PGH2 leads to the formation of secoprostaglandins, including this compound and Levuglandin D2 (LGD2) researchgate.netnih.govgerli.com. This rearrangement constitutes approximately 20% of the total PGH2 rearrangement products in aqueous solution acs.orgnih.govacs.org.

Enantiomerically Pure this compound Generation

The cyclooxygenase pathway, through the enzymatic conversion of arachidonic acid to PGH2, generates a single, enantiomerically pure endoperoxide hmdb.canih.gov. The subsequent rearrangement of this enzymatically derived PGH2 yields enantiomerically pure this compound wikipedia.orgnih.gov. This distinguishes the COX-mediated formation of LGE2 from the free radical-induced pathways, which typically produce racemic mixtures and structural isomers researchgate.netnih.gov.

Free Radical-Induced Lipid Oxidation Pathways

In addition to the enzymatic COX pathway, this compound and its isomers can also be formed through non-enzymatic, free radical-induced lipid oxidation of polyunsaturated fatty acids, particularly arachidonic acid and its esters mdpi.comresearchgate.netresearchgate.netresearchgate.net. This process is often referred to as the isoprostane pathway mdpi.comnih.govnih.gov.

Isoprostane Pathway Derivation of Isolevuglandins

The isoprostane pathway involves the free radical-catalyzed peroxidation of arachidonic acid and its phospholipid esters mdpi.comresearchgate.netnih.govnih.gov. This process generates prostaglandin-like compounds known as isoprostanes (IsoPs) via isoprostanoid endoperoxide intermediates (isoPGHs) nih.govcase.edunih.gov. Similar to the rearrangement of COX-derived PGH2, these isoPGH intermediates can undergo rearrangement to form a family of Levuglandin isomers, collectively termed isolevuglandins (isoLGs) or isoketals mdpi.comresearchgate.netresearchgate.netgerli.comnih.gov. Isolevuglandins are considered unique products of the free radical pathway mdpi.com.

Formation from Arachidonic Acid and its Phospholipid Esters

Free radical-induced oxidation can occur with free arachidonic acid or, more predominantly, with arachidonic acid esterified in phospholipids (B1166683) researchgate.netnih.govcase.eduresearchgate.net. The rearrangement of phospholipid esters of isoPGH intermediates, such as the 2-lysophosphatidylcholine (B1209052) (PC) ester of 8-epi-PGH2, can deliver phospholipid esters of isolevuglandins, such as 8-epi-LGE2-PC mdpi.com. These phospholipid-bound isolevuglandins can subsequently form adducts with proteins researchgate.net.

Generation of Racemic this compound and Structural Isomers (Isolevuglandins)

Unlike the COX pathway which yields enantiomerically pure LGE2, the free radical-induced oxidation pathway generates a racemic mixture of LGE2 along with numerous stereoisomers and structural isomers, collectively known as isolevuglandins (isoLGs) mdpi.comresearchgate.netnih.govnih.gov. While the cyclooxygenase pathway primarily yields two gamma-ketoaldehydes (LGE2 and LGD2), the isoprostane pathway can yield a much larger number of isoLG isomers, potentially up to 64 different isomers researchgate.netnih.gov. These isoLGs are structurally isomeric to LGE2 researchgate.net.

Data Table: Formation Pathways of this compound and Isolevuglandins

| Pathway | Precursor | Intermediate Endoperoxide | Primary Products | Stereochemistry of LGE2 | Key Characteristics |

| Cyclooxygenase Pathway | Arachidonic Acid | Prostaglandin H2 (PGH2) | Prostaglandins, Thromboxanes, Levuglandins (LGE2, LGD2) | Enantiomerically Pure | Enzymatic, Regio- and Stereoselective PGH2 formation hmdb.ca |

| Free Radical-Induced Oxidation | Arachidonic Acid and its Phospholipid Esters | Isoprostanoid Endoperoxides (isoPGHs) | Isoprostanes, Isolevuglandins (isoLGs) | Racemic (for LGE2), Multiple Stereoisomers/Structural Isomers (isoLGs) nih.govnih.gov | Non-enzymatic, Lipid peroxidation mdpi.comnih.govnih.gov |

Detailed Research Findings:

Research has characterized the formation and reactivity of levuglandins and isolevuglandins. Studies have shown that LGE2 and isoLGs are extraordinarily reactive towards primary amino groups, such as those in lysine (B10760008) residues of proteins, leading to the rapid formation of covalent adducts mdpi.comresearchgate.netresearchgate.net. This adduction can occur within seconds of their generation researchgate.netnih.gov. The formation of these protein adducts is a significant aspect of their biological impact and serves as a marker of oxidative stress mdpi.comresearchgate.netresearchgate.net.

Specific research has focused on distinguishing the products of the COX and isoprostane pathways. While detection of LGE2-protein adducts alone does not definitively indicate formation via the isoprostane pathway, structural isomers of LGE2, designated collectively as iso[n]LGE2s, are considered to be produced exclusively through the isoprostane pathway nih.gov. Immunoassays specifically targeting iso[n]LGE2-protein adducts are valuable tools for assessing isolevuglandin production via free radical-induced oxidation in vivo nih.gov.

Studies have also investigated the formation of isolevuglandins from oxidized low-density lipoprotein (LDL), demonstrating that LGE2-protein adducts can be generated nonenzymatically during free radical-induced oxidation of LDL researchgate.netnih.gov. This highlights the relevance of the free radical pathway in conditions associated with oxidative stress.

Role of Endoperoxide Intermediates in Isolevuglandin Formation

Endoperoxide intermediates play a crucial role in the formation of isolevuglandins. In the context of free radical-induced lipid oxidation, polyunsaturated fatty acids, particularly those esterified in phospholipids, undergo peroxidation to form isoprostanoid endoperoxides (isoPGHs) nih.govcase.edu. These isoPGHs are analogous to the PGH2 formed enzymatically and serve as precursors for the formation of isoLGs through rearrangement nih.govcase.edu. This process is distinct from the enzymatic conversion of PGH2 but similarly involves the breakdown of a bicyclic endoperoxide structure nih.govcase.edu.

Solvent-Induced Spontaneous Rearrangement Mechanisms

The prostaglandin endoperoxide PGH2 can undergo spontaneous, non-enzymatic rearrangement to form levuglandins, including LGE2 researchgate.netwikipedia.orgcase.eduresearchgate.net. This rearrangement is influenced by the solvent environment. Studies have demonstrated that PGH2 rearranges spontaneously in various solutions, including aqueous solutions and dimethyl sulfoxide (B87167) (Me2SO), to yield levulinaldehyde derivatives researchgate.net. The solvent-induced fragmentation of prostaglandin endoperoxides involves an intramolecular 1,2-hydride shift and cleavage of the bicyclic ring system wikipedia.orgcase.edutandfonline.com. In aqueous solution at pH 7.9, the yield of levuglandins from PGH2 is approximately 22%, while in Me2SO, the yield can be significantly higher, ranging from 70% to 80% researchgate.net. This highlights the impact of the solvent environment on the efficiency of this spontaneous rearrangement pathway researchgate.net.

Comparative Analysis of Enzymatic and Non-Enzymatic Biogenesis Routes

This compound can be generated through both enzymatic and non-enzymatic pathways, primarily stemming from endoperoxide intermediates wikipedia.orghmdb.canih.gov. The enzymatic route involves the COX pathway, where arachidonic acid is converted to PGH2, which can then rearrange to form enantiomerically pure LGE2 wikipedia.orghmdb.canih.gov. This process is a branch point in the biosynthesis of various prostaglandins and thromboxanes hmdb.canih.gov.

In contrast, the non-enzymatic pathway involves the free radical-induced oxidation of polyunsaturated fatty acids, leading to the formation of isoprostanoid endoperoxides (isoPGHs) nih.govcase.edu. The rearrangement of these isoPGHs yields isolevuglandins (isoLGs), a family that includes racemic LGE2 and other stereoisomers nih.govnih.gov. While LGE2 can be produced by both enzymatic and non-enzymatic routes, structural isomers of LGE2, collectively termed iso[n]LGE2s, are formed exclusively through the isoprostane pathway driven by free radical oxidation nih.gov.

A key distinction lies in the stereochemistry of the LGE2 produced. The COX pathway yields enantiomerically pure LGE2, whereas the isoprostane pathway generates a racemic mixture of LGE2 along with other stereoisomers nih.gov. Detecting and distinguishing the products of these pathways can be challenging due to the high reactivity of levuglandins and isolevuglandins, which rapidly form covalent adducts with proteins and other biomolecules researchgate.netnih.govnih.govmdpi.comresearchgate.net. The analysis of the diastereomeric purity of LGE2-protein adducts can potentially provide insight into the relative contributions of the COX and isoprostane pathways in vivo nih.gov. However, the detection of LGE2-protein adducts alone does not definitively indicate formation via the isoprostane pathway unless the COX pathway can be ruled out nih.gov. Immunoassays specifically targeting iso[n]LGE2-protein adducts are considered valuable tools for unambiguously detecting and quantifying isolevuglandin production via free radical-induced oxidation nih.gov.

Research findings have demonstrated the presence of LGE2-protein adducts in human plasma and vasculature, providing evidence for the biological occurrence of levuglandins in vivo case.eduacs.org. Elevated levels of isoLG-protein adducts have been associated with various pathological conditions, including atherosclerosis nih.govnih.govcase.edu.

The following table summarizes some key aspects of the biogenesis routes:

| Feature | Enzymatic Pathway (via COX) | Non-Enzymatic Pathway (Free Radical) |

| Precursor | Prostaglandin Endoperoxide H2 (PGH2) wikipedia.orghmdb.ca | Isoprostanoid Endoperoxides (isoPGHs) nih.govcase.edu |

| Primary Product | Enantiomerically pure LGE2 wikipedia.orgnih.gov | Racemic LGE2 and isoLGE2 stereoisomers nih.govnih.gov |

| Driving Force | Cyclooxygenase enzymes wikipedia.orghmdb.ca | Free radical-induced lipid oxidation nih.govcase.edu |

| Other Products | Prostaglandins, Thromboxanes hmdb.canih.gov | Isoprostanes nih.govcase.edu |

| LGE2 Structural Isomers (iso[n]LGE2s) | Not produced nih.gov | Produced exclusively nih.gov |

Molecular Reactivity and Adduction Chemistry of Levuglandin E2

Electrophilic Nature and Gamma-Ketoaldehyde Functionality

LGE2 possesses a distinctive γ-ketoaldehyde functional array, which confers upon it an extraordinary proclivity towards rapid covalent adduction with primary amino groups in biomolecules mdpi.comnih.gov. This high reactivity distinguishes LGE2 from many other lipid oxidation products, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), with LGE2 forming covalent adducts with orders of magnitude greater avidity nih.govresearchgate.netresearchgate.net. The γ-ketoaldehyde structure makes LGE2 a potent electrophile, readily undergoing reactions with nucleophiles like the ε-amino groups of lysine (B10760008) residues in proteins nih.govacs.org.

Covalent Modification of Proteins

The primary biological consequence of LGE2's reactivity is its ability to covalently modify proteins. This modification can lead to alterations in protein structure and function, and the resulting protein adducts serve as markers of oxidative injury nih.govwikipedia.org.

Adduction to Lysyl Residues (ε-Amino Groups)

LGE2 reacts avidly with proteins by targeting the ε-amino groups of lysyl residues nih.govresearchgate.netresearchgate.net. This reaction is rapid, with studies showing significant binding to proteins like human serum albumin within minutes mdpi.com. Proteins rich in lysine are particularly susceptible to this type of adduction acs.org.

Formation of Schiff Base Adducts

The initial step in the reaction between LGE2 and protein lysyl residues involves the formation of a reversible Schiff base (also known as an imine) adduct mdpi.comnih.govnih.govresearchgate.net. This reaction occurs readily and rapidly accumulates nih.gov. The Schiff base adducts can also form on peptide-bound lysyl residues nih.gov.

Subsequent Generation of Pyrrole (B145914) Derivatives

Following the formation of the Schiff base, a rapid cyclization and dehydration reaction occurs, leading to the generation of pyrrole derivatives mdpi.comnih.govresearchgate.net. These protein-bound pyrroles are a key intermediate in the adduction process nih.govacs.org. While highly alkylated pyrroles can be chemically sensitive, the protein-bound LGE2-derived pyrrole appears to be relatively stable in aqueous solution nih.gov.

Formation of Stable Lactam and Hydroxylactam End Products

The initial pyrrole adducts are not the final products. In the presence of oxygen, the pyrrole derivatives undergo further oxidation over time, leading to the formation of stable lactam and hydroxylactam end products mdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.govgoogle.com. These stable adducts accumulate and can be detected and quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) after proteolysis of the modified proteins mdpi.comnih.govnih.govnih.govaging-us.comresearchgate.net.

The time dependence of adduct formation shows that Schiff base adducts form very rapidly, while lactam and hydroxylactam adducts form more slowly but accumulate over time nih.gov.

Here is a summary of the adduct formation pathway:

| Step | Intermediate/Product | Characteristics |

| Initial Reaction | Schiff Base Adduct | Rapidly formed, reversible, metastable |

| Cyclization & Dehydration | Pyrrole Derivative | Rapidly generated, relatively stable in solution |

| Oxidation | Lactam and Hydroxylactam | Stable end products, accumulate over time |

Mechanisms of Protein Cross-linking Induced by Levuglandins

Beyond simple adduction, LGE2 can also induce protein cross-linking case.edunih.gov. This occurs through reactions involving the initial adducts. The electrophilic nature of the initial Schiff base adduct can lead to reactions with other nucleophilic residues on nearby proteins or within the same protein, resulting in intermolecular or intramolecular cross-links nih.gov.

Studies using model peptides have identified different types of cross-links formed by isolevuglandins (isoLGs), including aminal, bispyrrole, and trispyrrole cross-links researchgate.netresearchgate.netnih.gov. The type of cross-link formed can depend on the specific peptide sequence and its propensity for aggregation researchgate.netresearchgate.netnih.gov. For example, the reaction of iso researchgate.netLGE2 with N-acetyl-glycyl-lysine methyl ester predominantly forms aminal cross-links, while with the β-amyloid(11-17) peptide, more bispyrrole cross-links are observed researchgate.netresearchgate.netnih.gov.

LGE2-induced protein cross-linking has been demonstrated with various proteins, including ovalbumin and calpain-1 researchgate.netresearchgate.netnih.govnih.gov. This cross-linking can lead to the formation of hetero- and homo-oligomers and can significantly impact protein function, including the abolition of catalytic activity researchgate.netresearchgate.netnih.gov. LGE2 has also been shown to cause DNA-protein cross-links, which are particularly resistant to repair case.edunih.govnih.gov.

Specificity and Rapidity of Protein Sequestration

LGE2 exhibits an extraordinary proclivity for rapid covalent adduction with proteins guidetopharmacology.orguni.lumcw.edu. This swift sequestration is a defining characteristic of LGE2 reactivity, complicating its detection in biological systems in its free form wikipedia.org. The rapid binding and crosslinking of proteins by LGE2 can interfere with their normal functions.

LGE2 primarily targets the ε-amino groups of lysyl residues in proteins, initiating the formation of Schiff base adducts uni.lu. These initial adducts are unstable and undergo rapid cyclization and dehydration to generate pyrrole derivatives uni.lu. Further oxidation of these pyrrole intermediates leads to the formation of more stable lactam and hydroxylactam end products uni.lu.

Experimental data highlight the remarkable speed of LGE2-protein adduction. For instance, human serum albumin can bind 10 equivalents of LGE2 within just one minute uni.lu. Studies using mass spectrometry have confirmed the rapid consumption of LGE2, with a half-life of approximately 20 seconds upon exposure to bovine serum albumin uni.lu. This rapid reactivity is significantly faster than that observed for other reactive lipid oxidation products like 4-hydroxynonenal (4-HNE). A direct comparison showed that LGE2 adducted to albumin within 20 seconds, while approximately 50% of 4-HNE remained unadducted after one hour. While LGE2 preferentially targets lysine residues, 4-HNE demonstrates a higher affinity for cysteine residues. Isolevuglandins (IsoLGs), structural isomers of levuglandins, also react with primary amines, including lysyl residues, with orders of magnitude greater avidity compared to 4-HNE and malondialdehyde (MDA).

Interaction with Nucleic Acids: DNA-Protein Cross-link Formation

Beyond protein modification, LGE2 is known to interact with nucleic acids, particularly DNA, leading to the formation of DNA-protein cross-links wikipedia.org. This interaction is significant as LGE2-induced DNA-protein crosslinking is considered especially toxic to cells due to its resistance to repair mechanisms wikipedia.org.

Studies in mammalian cells have demonstrated that LGE2 causes repair-resistant DNA-protein cross-links and can lead to cell death. The half-life for LGE2 sequestration by covalent binding to cellular nucleophiles, including DNA and proteins, is reported to be at least an hour at a concentration of 10 µM. Following the removal of LGE2, additional DNA-protein cross-links can continue to form over several hours, suggesting that initial adducts on DNA or protein may react further to create cross-links in a slower phase.

In vitro experiments have shown that LGE2 reacts with deoxycytidine, deoxyadenosine, and deoxyguanosine, forming covalent adducts. Initially, these reactions yield dihydroxypyrrolidine structures. For LG-deoxycytidine adducts, this structure subsequently converts to a stable pyrrole structure over time. The reaction of LGE2 with DNA results in a stable LG-deoxycytidine adduct characterized by a pyrrole structure. Furthermore, LGE2 has been shown to form adducts with histone H4, which can alter its interaction with DNA.

Adduction to Phosphatidylethanolamines (PEs)

Levuglandins, including LGE2, and their isomers (isolevuglandins or isoketals) are also capable of forming adducts with phosphatidylethanolamines (PEs), a class of phospholipids (B1166683). This adduction occurs through the reaction of the γ-ketoaldehyde functional group with the ethanolamine (B43304) head group of PE.

Analogous to protein adduction, the reaction of LGE2 stereoisomers with phosphatidylethanolamine (B1630911) can generate pyrrole and Schiff-base derivatives of phospholipids uni.lu. In vitro studies have indicated that the reaction rate of γ-ketoaldehydes to form pyrrole adducts with ethanolamine is approximately 4.4-fold faster than with lysine in phosphate (B84403) buffer. This suggests that PEs can be significant targets for levuglandins within cells, and the formation of these PE adducts may contribute to the biological effects observed with isoketals. Examples of such adducts include iso nih.govLGE2 phosphatidylethanolamine (PE) hydrolactams.

Reactivity with Arginine and Bis(levuglandinyl) Urea (B33335) Derivative Formation

Levuglandin E2 also demonstrates reactivity with the amino acid arginine, specifically targeting its guanidino group. This interaction is notable as it involves the adduction of two levuglandin moieties to the guanidino group.

The reaction between LGE2 and arginine leads to the formation of bis(levuglandinyl) urea (BLU) derivatives. Following the adduction of two levuglandin molecules to the guanidino group of arginine, spontaneous hydrolysis of the modified amino acid occurs, yielding bis(levuglandinyl) urea and the corresponding ornithine residue.

Characterization of these BLU adducts using liquid chromatography-tandem mass spectrometry has identified several forms, including anhydrolactam-anhydroSchiff base (anHL-anHSB), lactam-Schiff base (L-SB), and hydroxylactam-Schiff base (OHL-SB) BLU adducts. The formation of BLU adducts has been observed even at low molar ratios of LGE2 to free amines in proteins like human serum albumin.

Comparative Reactivity with Other Lipid Oxidation Products

Levuglandins and isolevuglandins are distinguished by their exceptionally high reactivity compared to many other products of lipid oxidation wikipedia.org. This heightened reactivity is attributed to their γ-ketoaldehyde functional group.

Comparative studies have shown that γ-ketoaldehydes, including LGs and IsoLGs, form protein adducts orders of magnitude more quickly than well-studied lipid peroxidation products such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA). Isolevuglandins, in particular, are efficient at forming protein adducts and cross-links at concentrations 100-fold lower than 4-HNE.

Experimental data comparing the adduction rates of LGE2 and 4-HNE to bovine serum albumin illustrate this difference clearly. Levels of free LGE2 dropped sharply within the initial 60 seconds of incubation, with over 50% adducted within 20 seconds. In contrast, 4-HNE adduction is significantly slower. This high reactivity of IsoLGs and LGs towards primary amines, such as lysine residues, contrasts with the preferential reactivity of 4-HNE towards soft nucleophiles like cysteine. This difference in reactivity profiles contributes to the distinct biological consequences associated with adduction by these different classes of lipid oxidation products.

| Compound | PubChem CID |

| This compound | 5771742 |

| Levuglandin D2 | 9548876 |

| Prostaglandin (B15479496) H2 | 445049 |

| 4-Hydroxynonenal | 5281070 |

| Malondialdehyde | 8497 |

| Phosphatidylethanolamine | 445621 |

| Arginine | 6322 |

| Lysine | 5962 |

| Cysteine | 5952 |

| Histidine | 6075 |

| Ornithine | 6262 |

Note: PubChem CIDs for 4-Hydroxynonenal, Malondialdehyde, Phosphatidylethanolamine, Arginine, Lysine, Cysteine, Histidine, and Ornithine were added based on common knowledge of these compounds in the context of lipid oxidation and amino acid reactivity.##

This compound (LGE2) is a highly reactive γ-ketoaldehyde that arises from the spontaneous, nonenzymatic rearrangement of prostaglandin H2 (PGH2), a key endoperoxide intermediate in the biosynthetic pathways of prostaglandins (B1171923) wikipedia.orgnih.govguidetopharmacology.org. The potent electrophilic nature of LGE2 drives its rapid and varied adduction reactions with numerous biological molecules, profoundly affecting cellular functions and contributing to disease processes.

Specificity and Rapidity of Protein Sequestration

A defining feature of LGE2 reactivity is its extraordinary propensity for rapid covalent adduction to proteins guidetopharmacology.orguni.lumcw.edu. This swift sequestration makes detecting free LGE2 in biological systems challenging wikipedia.org. The rapid binding and subsequent crosslinking of proteins by LGE2 are known to disrupt their normal functions.

LGE2 primarily targets the ε-amino groups found in lysyl residues within proteins. This interaction initiates the formation of Schiff base adducts uni.lu. These initial adducts are transient and quickly undergo cyclization and dehydration, yielding pyrrole derivatives uni.lu. Further oxidation of these pyrrole intermediates results in the formation of more stable end products, specifically lactams and hydroxylactams uni.lu.

Empirical data underscore the remarkable speed at which LGE2 undergoes adduction with proteins. For example, human serum albumin can bind as many as 10 equivalents of LGE2 within a single minute uni.lu. Mass spectrometry studies have corroborated the rapid depletion of LGE2, demonstrating a half-life of approximately 20 seconds when exposed to bovine serum albumin uni.lu. This rate of reaction is considerably faster than that observed for other reactive lipid oxidation products, such as 4-hydroxynonenal (4-HNE). A direct comparison revealed that LGE2 adducted to albumin within 20 seconds, whereas roughly half of the 4-HNE remained unadducted after an hour. While LGE2 shows a preference for lysyl amino groups, 4-HNE exhibits a higher affinity for cysteine residues. Isolevuglandins (IsoLGs), which are isomers of levuglandins, also react rapidly with primary amines, including lysyl residues, demonstrating orders of magnitude greater avidity than 4-HNE and malondialdehyde (MDA).

Interaction with Nucleic Acids: DNA-Protein Cross-link Formation

In addition to modifying proteins, LGE2 is known to interact with nucleic acids, particularly DNA. This interaction can lead to the formation of DNA-protein cross-links wikipedia.org. The formation of LGE2-induced DNA-protein cross-links is considered particularly detrimental to cells because these lesions are resistant to cellular repair mechanisms wikipedia.org.

Studies conducted in mammalian cells have shown that exposure to LGE2 results in the formation of repair-resistant DNA-protein cross-links and can induce cell death. The half-life for the sequestration of LGE2 through covalent binding to cellular nucleophiles, including both DNA and proteins, is reported to be at least an hour at a concentration of 10 µM. Even after LGE2 is removed from the cellular environment, additional DNA-protein cross-links can continue to form over several hours, suggesting that initial adducts on either DNA or protein can undergo further reactions to create cross-links in a delayed phase.

In vitro experiments have demonstrated that LGE2 reacts with deoxycytidine, deoxyadenosine, and deoxyguanosine, forming covalent adducts. The initial products of these reactions are dihydroxypyrrolidine structures. In the case of LG-deoxycytidine adducts, this structure transforms into a stable pyrrole structure over time. The reaction of LGE2 directly with DNA results in a stable LG-deoxycytidine adduct characterized by a pyrrole structure. Furthermore, LGE2 has been shown to form adducts with histone H4, which can consequently alter the interaction between histone H4 and DNA.

Adduction to Phosphatidylethanolamines (PEs)

Levuglandins, including LGE2, and their isomeric forms (isolevuglandins or isoketals) are also capable of forming adducts with phosphatidylethanolamines (PEs), a class of phospholipids. This adduction reaction involves the interaction of the γ-ketoaldehyde functional group of the levuglandin with the ethanolamine head group present in PE.

Similar to the adduction reactions with proteins, the reaction of LGE2 stereoisomers with phosphatidylethanolamine can lead to the generation of pyrrole and Schiff-base derivatives of these phospholipids uni.lu. In vitro studies have indicated that the reaction rate for the formation of pyrrole adducts between γ-ketoaldehydes and ethanolamine is approximately 4.4-fold faster than with lysine in a phosphate buffer system. This observation suggests that PEs can serve as significant targets for levuglandins within the cellular milieu, and the formation of these PE adducts may contribute to some of the biological effects associated with isoketals. Examples of such adducts include iso nih.govLGE2 phosphatidylethanolamine (PE) hydrolactams.

Reactivity with Arginine and Bis(levuglandinyl) Urea Derivative Formation

This compound also exhibits reactivity with the amino acid arginine, specifically targeting its guanidino group. This interaction is noteworthy because it involves the adduction of two levuglandin moieties to the guanidino functional group.

The reaction between LGE2 and arginine results in the formation of bis(levuglandinyl) urea (BLU) derivatives. Following the adduction of two levuglandin molecules to the guanidino group of arginine, a spontaneous hydrolysis of the modified amino acid occurs, yielding bis(levuglandinyl) urea along with the corresponding ornithine residue.

Characterization of these BLU adducts using techniques such as liquid chromatography-tandem mass spectrometry has identified several distinct forms. These include anhydrolactam-anhydroSchiff base (anHL-anHSB), lactam-Schiff base (L-SB), and hydroxylactam-Schiff base (OHL-SB) BLU adducts, distinguishable by their mass-to-charge ratios (e.g., m/z 691.8 for anHL-anHSB, m/z 727.4 for L-SB, and m/z 743.5 for OHL-SB). The formation of BLU adducts has been observed even at low molar ratios of LGE2 relative to the available free amines in proteins such as human serum albumin.

Comparative Reactivity with Other Lipid Oxidation Products

Levuglandins (LGs) and isolevuglandins (IsoLGs) are characterized by their exceptionally high reactivity when compared to many other products generated during lipid oxidation wikipedia.org. This elevated reactivity is primarily attributed to the presence of their γ-ketoaldehyde functional group.

Comparative investigations have demonstrated that γ-ketoaldehydes, encompassing both LGs and IsoLGs, form protein adducts orders of magnitude more rapidly than widely studied lipid peroxidation products like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA). Isolevuglandins, in particular, are highly effective at forming protein adducts and inducing cross-links even at concentrations 100-fold lower than those required for 4-HNE to achieve similar effects.

Cellular and Molecular Biological Consequences of Levuglandin E2 Modifications

Impact on Protein Functionality and Integrity

Covalent adduction by LGE2 and isoLGs can disrupt the normal function and integrity of proteins through several mechanisms, including altering enzyme activity, promoting aggregation, and affecting their degradation.

Alterations in Enzyme Activity (e.g., Calpain-1, CYP27A1, PON1)

Levuglandin modifications can lead to the inactivation or altered activity of various enzymes. For instance, modification by isoLGs has been shown to render calpain-1 inactive. Studies on glaucomatous trabecular meshwork (TM) tissue, which exhibits elevated levels of calpain-1, show reduced calpain activity compared to controls, a phenomenon attributed to isoLG modification and subsequent inactivation of calpain-1. In vitro treatment of calpain-1 with iso medkoo.comLGE2 results in covalent modification and loss of catalytic activity nih.govnih.gov.

Similarly, the mitochondrial cytochrome P450 enzyme CYP27A1, involved in cholesterol metabolism, can be posttranslationally modified by isoLGs. Modification of Lys358 in CYP27A1 by iso medkoo.comLGE2 has been detected in human retina afflicted with age-related macular degeneration and has been shown to impair the enzyme's catalytic activity in vitro nih.govnist.gov.

Paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein (HDL) and known for its lactonase and anti-peroxidation activities, can also be affected by isoLG modification. Incubation of HDL with isoLGs reduces PON1 activity. Direct modification of recombinant PON1 by isoLGs significantly inhibits its activity researchgate.net.

Data on Enzyme Activity Alterations:

| Enzyme | Modifying Levuglandin | Observed Effect | Reference |

| Calpain-1 | isoLGs, iso medkoo.comLGE2 | Inactivation, reduced activity | nih.govnih.gov |

| CYP27A1 | isoLGs, iso medkoo.comLGE2 | Impaired catalytic activity | nih.govnist.gov |

| PON1 | IsoLGs | Reduced activity, inhibition | researchgate.net |

Induction of Protein Aggregation

Levuglandins are particularly effective in causing protein-protein cross-linking, which can lead to the formation of high-molecular-weight aggregates nih.gov. Treatment of calpain-1 with iso medkoo.comLGE2 in vitro results in the formation of high molecular weight aggregates nih.govnih.gov. This aggregation is consistent with the competitive inhibition and formation of suicidal high molecular weight aggregates that can impair cellular proteasome activity nih.gov. Covalent adduction of amyloid beta (Aβ1-42) with LGE2 also promotes the formation of oligomers that exhibit immunochemical similarity with amyloid-derived diffusible ligands (ADDLs) researchgate.netresearchgate.net.

Impairment of Proteasomal Activity

Proteins modified by isoLGs are often poorly degraded by the proteasome, especially when multiple adducts are present nih.gov. The bulky nature of the isoLG adduct can sterically hinder the passage of the modified protein through the proteasome's peptide tunnel, where its protease activity resides nih.gov. This can lead to competitive inhibition of the proteasome, impairing its ability to degrade non-adducted proteins nih.govnih.gov. Iso medkoo.comLGE2-modified calpain-1, for example, is resistant to proteasomal digestion nih.gov. Impairment of proteasomal activity due to isoLG-modified proteins could have significant cellular consequences nih.gov.

Interference with Cellular Processes

Beyond direct effects on proteins, levuglandin modifications can interfere with fundamental cellular processes.

Inhibition of Mitosis and Microtubule Assembly

Levuglandin E2 has been shown to inhibit mitosis and microtubule assembly. Exogenous LGE2 can enter cells and efficiently inhibit the first synchronous cell division of fertilized sea urchin eggs nih.gov. This inhibition is attributed to the covalent modification of tubulin, the primary component of microtubules, thereby inhibiting microtubule assembly nih.govaging-us.comnih.gov. Complete inhibition of assembly has been observed with the binding of approximately two molecules of LG per tubulin dimer nih.gov. These observations suggest that LGE2 modifies key residues essential for microtubule assembly in the tubulin dimer state nih.gov.

Data on Mitosis and Microtubule Assembly Inhibition:

| Effect | Modifying Levuglandin | Model System | Key Finding | Reference |

| Inhibition of cell division | LGE2 | Fertilized sea urchin eggs | Efficient inhibition of first synchronous division | nih.gov |

| Inhibition of microtubule assembly | LGE2 | Bovine microtubule protein | Inhibits GTP-induced assembly | nih.gov |

| Tubulin modification | LGE2 | Tubulin dimer | Covalent modification, ~2 molecules LG per dimer binds | nih.govnih.gov |

Modulation of Macrophage Recognition and Low-Density Lipoprotein (LDL) Processing

Modification of low-density lipoprotein (LDL) by levuglandins can alter its recognition and processing by macrophages. Treatment of LDL with LGE2 leads to its uptake and degradation by mouse peritoneal macrophages medkoo.comnih.gov. LGE2-modified LDL is recognized by a class of scavenger receptor that exhibits ligand specificity for oxidized LDL but not for acetyl LDL nih.gov. This suggests that levuglandin modification of LDL can mimic some of the effects of oxidative modification, promoting its recognition and uptake by macrophages, a process implicated in the formation of foam cells in atherosclerosis researchgate.netnih.govuc.edu.

Influence on Neutrophil Migration and Neutrophil Extracellular Trap (NET) Formation

Isolevuglandins (isoLGs), which are structural isomers of levuglandins like LGE2, are electrophilic products of lipid peroxidation that are formed in the presence of reactive oxygen species. IsoLGs have been shown to influence neutrophil behavior researchgate.netahajournals.orgnih.gov. Studies indicate that isoLGs contribute to neutrophil migration and are essential for the formation of neutrophil extracellular traps (NETs), a process known as NETosis researchgate.netahajournals.orgnih.govnih.gov.

Research using a hypertensive murine model demonstrated that a specific isoLG scavenger, 2-hydroxybenzylamine (2-HOBA), blocked peripheral neutrophil migration and the accumulation of NETs in the aorta and kidneys researchgate.netahajournals.orgnih.govnih.gov. In isolated human neutrophils, isoLGs were found to accumulate during NETosis, and scavenging these isoLGs prevented NETosis researchgate.netahajournals.orgnih.govnih.gov. Furthermore, isoLGs were shown to drive neutrophil chromatin expansion during NETosis and disrupt nucleosome structure researchgate.netahajournals.orgnih.govnih.govacs.org. These findings highlight a critical role for isoLGs in neutrophil migration and NETosis, particularly in the context of hypertension researchgate.netahajournals.orgnih.govnih.gov.

While the research specifically mentions isolevuglandins (isoLGs) in the context of neutrophil migration and NET formation, given that LGE2 is a member of the levuglandin family and shares high reactivity and adduction properties with isoLGs, it is plausible that LGE2 could exert similar effects. The close relationship and shared reactivity suggest potential overlapping biological consequences.

Activation of Cell Death Signaling Pathways

This compound has been shown to induce cell death. Studies have demonstrated that LGE2 causes repair-resistant DNA-protein cross-links and cell death in mammalian cells nih.govcase.edu. The half-life for the sequestration of LGE2 by covalent binding to cellular nucleophiles suggests that free LGE2 can persist long enough to exert biological effects, including the formation of cross-links nih.gov. These cross-links are not readily repaired and can lead to further reactions at nearby sites on proteins or DNA, contributing to a slow phase of cross-link formation nih.gov.

LGE2's ability to form covalent adducts with proteins and DNA can interfere with essential cellular processes, potentially triggering cell death pathways hmdb.canih.govresearchgate.net. While the specific cell death signaling pathways activated by LGE2 are not explicitly detailed in the provided snippets, the formation of DNA-protein cross-links is a significant cellular insult known to activate various cell death cascades, including apoptosis nih.govembopress.orgmdpi.comcellsignal.com. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of programmed cell death embopress.orgmdpi.comcellsignal.com. Further research would be needed to fully elucidate the specific signaling pathways through which LGE2 induces cell death.

Neurotoxic Implications of this compound Adduction

Levuglandins and isolevuglandins are considered potent neurotoxic products of lipid oxidation nih.govresearchgate.net. Their ability to interfere with protein function through covalent adduction underlies many of their biological consequences, including neurotoxicity nih.govresearchgate.net.

Formation of Neurotoxic Adducts with Amyloid Beta

One significant neurotoxic implication of LGE2 adduction involves its interaction with amyloid beta (Aβ), a peptide centrally involved in Alzheimer's disease pathogenesis wikipedia.orgresearchgate.netnih.govspringernature.comnih.gov. LGE2 forms neurotoxic adducts with amyloid beta 1-42 (Aβ1-42) wikipedia.orgnih.govspringernature.comnih.gov.

Research has shown that incubating Aβ1-42 with LGE2 significantly increases its neurotoxicity nih.govnih.gov. This increased toxicity is comparable to that observed when Aβ1-42 is oligomerized over several days nih.govnih.gov. The oligomers formed from the reaction of Aβ1-42 with LGE2 exhibit immunochemical similarity with amyloid-derived diffusible ligands (ADDLs), which are known to be neurotoxic nih.govnih.gov. This suggests that LGE2-mediated adduction promotes the formation of toxic Aβ oligomers researchgate.netnih.gov.

The reaction of LGE2 with Aβ1-42 involves the formation of covalent adducts, likely through the reaction of the γ-ketoaldehyde group of LGE2 with amine groups on Aβ1-42, such as the ε-amine of lysine (B10760008) residues or the N-terminal α-amine nih.gov. This adduction can accelerate the aggregation of Aβ1-42 into neurotoxic oligomers, providing a molecular link between oxidative stress, lipid peroxidation products like LGE2, and the accumulation of toxic Aβ species in neurodegenerative conditions nih.gov.

Direct Modification of Neural Proteins

This compound and isolevuglandins can directly modify neural proteins through covalent adduction wikipedia.orgnih.govnih.govresearchgate.netmolvis.org. This modification can interfere with the normal functions of these proteins, contributing to neurotoxicity wikipedia.orgnih.govresearchgate.net.

Studies have demonstrated that LGE2 and isoLGs react avidly with the ε-amino groups of lysine residues on proteins, forming stable covalent adducts researchgate.netnih.govmdpi.comnih.gov. These lipid-derived protein modifications can serve as indicators of oxidative injury wikipedia.orgnih.govresearchgate.net.

Specific neural proteins can be targets for LGE2 or isoLG modification. For instance, isothis compound protein adducts have been detected in cortical brain tissues and are considered a hallmark in some neurological conditions semanticscholar.org. Neurofilament heavy chain (NFH) has been identified as a major protein target for modification by carboxyethyl pyrrole (B145914) (CEP), another lipid peroxidation product, and iso nih.govLGE2-protein adducts have also been investigated in this context semanticscholar.org. Additionally, iso nih.govLGE2 modifications have been found in astrocytes, suggesting that glial cells are also susceptible to adduction by levuglandin isomers molvis.org. In vitro studies have also shown that iso nih.govLGE2 can modify specific lysine residues in mitochondrial cytochrome P450 (CYP27A1) in human neural retina nist.gov.

The covalent modification of neural proteins by LGE2 and related compounds can disrupt their structure and function, potentially leading to impaired neuronal signaling, cytoskeletal disorganization, and other cellular dysfunctions that contribute to neurodegeneration nih.govmolvis.orgnih.gov.

Pathophysiological Roles of Levuglandin E2 in Oxidative Injury

Levuglandin-Protein Adducts as Biomarkers and Dosimeters of Oxidative Stress

The formation of stable covalent adducts between levuglandins/isolevuglandins and proteins makes them valuable as biomarkers and dosimeters of oxidative injury nih.govwikipedia.orggoogle.comnih.gov. These adducts accumulate over the lifetime of proteins, providing a cumulative index for oxidative damage semanticscholar.orgnih.gov. Detection and quantification of these adducts, such as isoLG-lysine adducts and LG/isoLG-phosphatidylethanolamine (PE) hydroxylactams, can be achieved using techniques like mass spectrometry and immunoassays researchgate.netgoogle.com. Elevated levels of isoLG adducts have been observed in a wide range of conditions linked to inflammation and oxidative stress google.com.

Contribution to Atherosclerosis and Vascular Inflammation

Oxidative stress and inflammation are key contributors to the development and progression of atherosclerosis and vascular inflammation mdpi.comsci-hub.seresearchgate.net. Isolevuglandins, including iso nist.govLGE2, are generated during the free radical-induced oxidation of arachidonate-containing lipids, such as those found in low-density lipoprotein (LDL) researchgate.netchapman.eduresearchgate.net. IsoLG-protein adducts are formed on oxidized LDL researchgate.netchapman.edu. Elevated plasma levels of isoLG-protein epitopes are associated with atherosclerosis wikipedia.org. Furthermore, isolevuglandin-modified phosphatidylethanolamines (IsoLG-PEs) can act as potent macrophage activators by serving as ligands for the receptor for advanced glycation endproducts (RAGE), contributing to the inflammatory response in atherosclerosis nih.gov. Studies in hypercholesterolemic mouse models have shown that IsoLG adducts develop in atherosclerotic aortas, and scavenging reactive dicarbonyls can reduce inflammation and atherosclerosis development researchgate.net.

Involvement in Neurodegenerative Pathogenesis

Oxidative stress is implicated in the pathogenesis of various neurodegenerative diseases nih.govcase.edu. Levuglandins and isolevuglandins, as products of lipid oxidation, contribute to neuronal damage through protein modification and other mechanisms wikipedia.orgnih.govresearchgate.net.

Analysis in Alzheimer's Disease Neuropathology

Levuglandin E2 and isolevuglandin adducts have been found in the brains of patients with Alzheimer's disease (AD) researchgate.netnih.gov. PGH2, the precursor to LGE2, can rearrange to form LGE2, which is highly reactive and can adduct to proteins nih.govnih.gov. Studies have shown that LGE2 can enhance the oligomerization of amyloid-beta (Aβ) peptides, particularly Aβ1-42, increasing their neurotoxicity wikipedia.orgnih.govresearchgate.net. The formation of LG-lysyl adducts in proteins extracted from the hippocampus of AD patients has been observed, with levels correlating with the severity of the disease researchgate.netresearchgate.net. Specifically, LG-lysyl adducts were found to be significantly increased in the hippocampus in AD researchgate.net. Iso nist.govLGE2-protein adducts have also been detected in the brains of Alzheimer's patients, and their levels correlate with disease severity researchgate.net.

Data Table: Levuglandin-Lysyl Adducts in Alzheimer's Disease Hippocampus

| Study | Sample Type | Control Adduct Levels (Arbitrary Units) | AD Adduct Levels (Arbitrary Units) | Fold Increase in AD |

| Boutaud et al. (Year not specified) researchgate.net | Human Hippocampus | Baseline (n=5) | Elevated (n=7) | ~12.2 |

| Amarnath et al. (2005) researchgate.net | Human Hippocampus | Not specified | Increased significantly | Not specified |

Evidence in Autism Spectrum Disorder Brain Pathology

Oxidative stress markers, including isolevuglandin-protein adducts, have been evaluated in the brains of individuals diagnosed with Autism Spectrum Disorder (ASD) semanticscholar.orgnih.govnih.gov. Elevated levels of iso nist.govlevuglandin (iso nist.govLG)E2-protein adducts have been found in cortical brain tissues of individuals with ASD semanticscholar.orgnih.gov. Immunocytochemical analysis revealed significant immunoreactivity toward iso nist.govLGE2-protein adducts in the white matter, and often extending into the grey matter of axons, in every case of autism examined semanticscholar.org. This thread-like pattern of staining appears to be a characteristic feature in the brains of those with an ASD diagnosis and was not observed in control brains semanticscholar.org. While elevated levels of iso nist.govLGE2-protein adducts were noted in brain tissue, studies comparing plasma levels of iso nist.govLGE2 protein adducts in ASD patients and controls have shown similar levels, although an unanticipated strong elevation of plasma iso nist.govLGE2 immunoreactivity levels was found in ASD patients born prematurely semanticscholar.org.

Role in Ocular Diseases (e.g., Glaucoma, Age-Related Macular Degeneration)

Oxidative stress and inflammation contribute to the pathogenesis of various ocular diseases, including glaucoma and age-related macular degeneration (AMD) case.eduglaucoma.orgnih.govmdpi.com. Isolevuglandins and their adducts have been implicated in these conditions google.comnih.govresearchgate.netcase.edu. Patients with AMD have shown elevated mean blood levels of iso nist.govLGE2-PEs compared to healthy volunteers researchgate.netnih.gov. Modification of mitochondrial cytochrome P450 (CYP)27A1, a protein involved in cholesterol elimination from the retina, with iso nist.govLGE2 in vitro has been shown to diminish its enzyme activity nih.govnist.gov. In the context of glaucoma, elevated levels of iso nist.govLGE2-modification have been observed in astrocytes isolated from rat brain cortex and human optic nerve when subjected to pressure, suggesting that chronic pressure can contribute to increased iso nist.govLGE2-protein adduct immunoreactivity in glaucomatous astrocytes nih.gov.

Data Table: Iso nist.govLGE2-PE Levels in Age-Related Macular Degeneration

| Study | Sample Type | Healthy Control Levels (ng/ml) | AMD Patient Levels (ng/ml) | Percentage Elevation in AMD |

| Roberts et al. (Cited in researchgate.netnih.gov) | Human Plasma | 3.4 ± 0.1 (n=15) | 5.2 ± 0.4 (n=15) | ~53% |

Association with Systemic Conditions (e.g., Hypertension, Alcoholic Liver Disease)

Levuglandins and isolevuglandins have also been associated with systemic conditions such as hypertension and alcoholic liver disease google.comnih.govcase.edunih.gov. IsoLG-protein adducts have been found to accumulate in inflammatory diseases, including alcoholic liver disease nih.gov. In hypertension, isoLG-protein adducts are increased in tissues like the heart and aorta nih.gov. Angiotensin II-induced hypertension in mice led to a significant increase in isoLG-protein adducts nih.gov. The formation of IsoLGs and protein/phospholipid adducts in the atrium has been linked to hypertension and atrial fibrillation susceptibility jacc.org. Elevated levels of LG/isoLG-PE-hydroxylactam have been detected in the liver of chronic ethanol-fed mice compared to controls, suggesting their potential as biomarkers for oxidative stress-stimulated diseases like alcoholic liver disease researchgate.net. Excessive alcohol use can present as hypertension, a potential early sign of alcoholic liver disease racgp.org.au.

Data Table: LG/isoLG-PE-Hydroxylactam Levels in Alcoholic Liver Disease

| Study | Sample Type | Control Levels (ng/g) | Chronic Ethanol-Fed Mice Levels (ng/g) | Percentage Elevation in Chronic Ethanol Feeding |

| Roberts et al. (Cited in researchgate.net) | Mouse Liver | 12.1 ± 1.5 (n=4) | 32.4 ± 6.3 (n=6) | >160% |

Methodologies for Research on Levuglandin E2

Chemical Synthesis and Analog Preparation

The chemical synthesis of levuglandins and their analogs is crucial for providing sufficient quantities for research, as their isolation from natural sources is challenging due to their reactivity and low abundance tandfonline.comthieme-connect.com. Synthetic approaches also allow for the preparation of specific isomers and labeled variants necessary for detailed mechanistic studies tandfonline.comtandfonline.com.

Asymmetric Total Synthesis of Levuglandin E2

Asymmetric total synthesis aims to produce a single enantiomer of a chiral compound. An efficient asymmetric total synthesis of this compound has been reported, utilizing diastereoselective 1,4-addition of a vinyl cuprate (B13416276) to a gamma-chiral alpha,beta-unsaturated ketone intermediate as a key carbon-carbon bond-forming step researchgate.netresearchgate.net. This approach involved the resolution of a racemic precursor to establish one chiral center and a stereoselective epimerization to control the configuration at another center in the acyclic target molecule researchgate.netresearchgate.net. Early work in the asymmetric total synthesis of LGE2 also contributed to confirming its structure and providing material for biological studies nih.gov.

Total Synthesis of Isothis compound Isomers

Isothis compound (isoLGE2) isomers are structural and stereoisomers of LGE2 that are primarily generated through the free radical-induced oxidation of arachidonic acid nih.govresearchgate.netacs.orgnih.gov. The total synthesis of specific isothis compound isomers, such as iso nih.gov-levuglandin E2, has been developed to facilitate their detection and identification in biological samples researchgate.netacs.org. A succinct total synthesis of iso nih.gov-LGE2, for instance, relies on the conjugate addition of a higher order vinyl cyanocuprate to a gamma-alkoxy enone researchgate.netacs.org.

Synthetic Strategies for Diastereomeric this compound

Synthetic routes have been developed to prepare this compound as a mixture of easily separable diastereomers tandfonline.comtandfonline.com. A key aspect of such syntheses involves the protection of the highly reactive aldehyde functional group, for example, as a dimethyl acetal, which can be introduced using 2,2-dimethoxyethanal and subsequently removed tandfonline.comtandfonline.com. This strategy allows for the preparation of diastereomers that can be separated for further study tandfonline.comtandfonline.com.

Stereocontrolled Approaches in Levuglandin Synthesis

Stereocontrolled synthesis is essential for obtaining specific stereoisomers of levuglandins, which may have different biological activities. Approaches in levuglandin synthesis have focused on controlling the stereochemistry at the chiral centers of the molecule researchgate.netresearchgate.net. Diastereoselective reactions, such as the 1,4-addition of organocopper reagents, have been employed to achieve the desired stereochemical outcomes researchgate.netresearchgate.netnih.gov. While some syntheses yield mixtures of stereoisomers, methods for their separation allow for the study of individual isomers tandfonline.comtandfonline.com.

Synthesis of Isotope-Labeled this compound for Mechanistic Studies

Isotope-labeled this compound is a valuable tool for elucidating reaction mechanisms and for quantitative analysis in biological systems tandfonline.comresearchgate.netsymeres.com. The synthesis of LGE2 with stable isotopes, such as carbon-13 (¹³C) or tritium (B154650) (³H), allows for tracing its metabolic pathways and the formation of its adducts tandfonline.comresearchgate.netsymeres.com. For example, [¹³C₃]-LGE2 has been synthesized and used in studies involving mass spectrometry for the detection and quantification of LGE2 adducts researchgate.net. The synthesis of isotope-labeled levuglandins can often be adapted from existing synthetic routes tandfonline.com.

Analytical Techniques for Detection and Characterization of Levuglandin Adducts

Due to the high reactivity of levuglandins with primary amines, free levuglandins are difficult to detect in biological fluids researchgate.net. Therefore, research often focuses on the detection and characterization of stable levuglandin adducts formed with biomolecules, particularly proteins and phospholipids (B1166683) nih.govresearchgate.netmdpi.comnih.gov.

Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a primary technique for the detection and characterization of levuglandin adducts researchgate.netmdpi.comnih.govacs.org. This method allows for the identification of specific adduct structures, such as the lactam and hydroxylactam adducts formed with lysine (B10760008) residues in proteins researchgate.netmdpi.comacs.org. LC-MS/MS can also be used for the quantitative analysis of these adducts in biological samples mdpi.comnih.govacs.org. For instance, LC-MS/MS has been used to identify LG-lysyl adducts on histones in cultured cells and tissues acs.org. The use of isotope-labeled internal standards, such as lactam derivatives of isoLGE2 prepared from [³H₂, ¹³C₆]-lysine, enhances the accuracy of quantitative analysis by LC-MS researchgate.netmdpi.com.

Immunological methods, such as immunoblotting, immunohistochemistry, and flow cytometry, are also employed for the semi-quantitative detection of levuglandin and isolevuglandin protein adducts researchgate.netmdpi.com. Antibodies that recognize IsoLG-protein adducts have been developed and used to demonstrate the presence of isolevuglandins in human blood and to identify cellular sites of adduct formation researchgate.netmdpi.com.

Other analytical techniques include GC analysis with FID or mass selective detectors and NMR spectroscopy for structural characterization of synthetic intermediates and products tandfonline.com.

Mass Spectrometry-Based Approaches (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique widely used for the separation, detection, and identification of LGE2 adducts. This approach allows for detailed structural characterization and quantitative analysis of modified biomolecules.

LGE2 reacts with the ε-amino groups of lysine residues in proteins, initially forming Schiff base adducts. These can undergo further cyclization and oxidation to form stable lactam and hydroxylactam adducts. mdpi.comnih.gov LC-MS/MS is instrumental in characterizing these specific adduct structures. Analysis typically involves the enzymatic digestion of adducted proteins into peptides, followed by LC-MS/MS analysis of the resulting peptide mixture. aging-us.commtoz-biolabs.com

LC/ESI/MS/MS analysis of LGE2-lysine adducts has shown characteristic fragmentation patterns. For instance, the putative lactam adduct exhibits a protonated molecular ion at m/z 479 and a daughter ion at m/z 84.1, which originates from the lysyl moiety. mdpi.comnih.govresearchgate.net Hydroxylactam adducts also show characteristic mass spectra, including the protonated molecular ion and ions resulting from sodium adduction and dehydration that can occur in the mass spectrometer. researchgate.netresearchgate.net

Table 1: Representative m/z values observed in LC-MS/MS for LGE2-Lysine Adducts

| Adduct Type | Parent Ion (m/z) [MH]⁺ | Daughter Ion (m/z) (Lysyl Moiety) |

| Lysyl-Lactam | 479.3 mdpi.comnih.govresearchgate.net | 84.1 mdpi.comnih.gov |

| Hydroxylactam | 495 researchgate.net | Not explicitly specified in search results for this ion type |

These distinct fragmentation patterns allow for the identification and differentiation of lactam and hydroxylactam adducts formed on lysine residues.

Beyond characterizing the adduct structure itself, LC-MS/MS is used to pinpoint the specific peptides and amino acid residues within a protein that have been modified by LGE2. This involves proteolytic digestion of the adducted protein, separation of the resulting peptides by liquid chromatography, and subsequent analysis by tandem mass spectrometry. mtoz-biolabs.comnih.govspringernature.com

Proteomics search engines are utilized to analyze the MS/MS data and identify peptides with mass shifts corresponding to LGE2 modification. nih.govspringernature.com By comparing the fragmentation spectra of modified peptides to theoretical spectra or databases, the exact site of adduction on specific amino acid residues, predominantly lysine, can be determined. nih.gov This provides valuable information about the protein targets of LGE2 adduction.

Levuglandins and isolevuglandins can also covalently modify phosphatidylethanolamines (PEs), incorporating the amino group of PE into hydroxylactams. nih.govresearchgate.netnih.gov LC-MS/MS methods have been developed for the detection and quantitative analysis of these PE-derived hydroxylactams. researchgate.netnih.govgoogle.com

A key aspect of these methods involves sample preparation, often including treatment of biological phospholipid extracts with enzymes like phospholipase A2. researchgate.netnih.govgoogle.com This enzymatic hydrolysis generates lysoPE-hydroxylactams from heterogeneous mixtures of phospholipids, simplifying the sample and enhancing detection by LC-MS/MS. researchgate.netnih.gov This approach allows for sensitive and rapid quantification of LG/isoLG modification of ethanolamine (B43304) phospholipids. nih.gov

Table 2: Comparison of LC-MS/MS for Protein vs. PE Adducts

| Adduct Type | Sample Complexity (after preparation) | Sample Size Required | Processing Time |

| Protein-derived Lysyl-Lactams | Higher | Larger | Longer |

| PE-derived Hydroxylactams | Lower (after PLA2 treatment) | Smaller | Shorter |

LC-MS/MS detection of PE-derived hydroxylactams is notably achieved with smaller sample sizes and simpler, less time-consuming processing compared to measuring protein-derived lysyl-lactams. researchgate.netnih.gov

Identification of Modified Peptides and Amino Acid Residues

Immunological Assays

Immunological assays provide alternative methods for detecting LGE2 adducts, particularly in biological samples where mass spectrometry may require extensive sample preparation or higher adduct concentrations. These methods utilize antibodies that specifically recognize LGE2-modified molecules.

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological technique used to detect and quantify LGE2-derived protein adducts. Antibodies raised against covalent adducts of LGE2 with carrier proteins, such as keyhole limpet hemocyanin (KLH), have been developed for this purpose. acs.orgnih.gov

ELISA assays using these antibodies can detect LGE2-derived protein-bound pyrrole (B145914) immunoreactivity in biological samples like human plasma. acs.orgnih.gov These assays can be sensitive for detecting LGE2-derived pyrroles, even though pyrrole yields might be low at physiological LG/protein ratios. acs.orgnih.gov ELISA has been used to detect iso lipidmaps.orgLGE2-protein epitopes generated during free radical-induced oxidation of arachidonic acid in the presence of protein. researchgate.netnih.gov

Western blotting is another immunological technique that can be applied to detect LGE2-modified proteins. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific for LGE2 adducts.

While not as extensively detailed in the provided search results as ELISA for general adduct detection in plasma, Western blot analysis has been used in studies investigating LG-histone adducts. acs.org This indicates its utility in detecting LGE2 modification of specific protein targets within a complex mixture. The technique allows for the visualization of adducted proteins based on their molecular weight and the binding of the adduct-specific antibody.

Table 3: Immunological Assays for LGE2 Adducts

| Assay Type | Principle | Application Examples |

| ELISA | Antibody-based detection and quantification | Detection of protein-bound pyrrole immunoreactivity in plasma, iso lipidmaps.orgLGE2-protein epitopes. acs.orgnih.govresearchgate.netnih.gov |

| Western Blot | Antibody-based detection after separation | Detection of LG-histone adducts. acs.org |

These immunological methods complement mass spectrometry by offering sensitive detection of LGE2 adducts and providing valuable insights into the presence and levels of these modifications in biological systems.

Immunocytochemical Staining for Tissue Localization

Immunocytochemical staining is a technique used to visualize the spatial distribution of specific molecules, such as LGE2 adducts, within tissues. This method relies on the specificity of antibodies that bind to the target molecule. For LGE2, direct detection is challenging due to its rapid reaction with endogenous nucleophiles, leading to the formation of stable protein-bound pyrroles acs.orgnih.govacs.org. Therefore, immunocytochemical staining for LGE2 typically targets these protein adducts.

Studies have utilized antibodies raised against LGE2-protein adducts, such as those formed with keyhole limpet hemocyanin (KLH), to detect LGE2-derived pyrrole immunoreactivity in tissue sections acs.orgnih.gov. For instance, prominent immunocytochemical staining revealing LGE2-derived pyrrole immunoreactivity has been observed in human brain thin sections, particularly in the meningeal vessels of some patients acs.orgnih.gov. Similarly, antibodies against isolevuglandin (isoLG) adducts, which share structural similarities with LGE2 adducts, have been employed in immunochemistry to identify cellular sites of adduct formation in tissues like the retina nih.govresearchgate.netresearchgate.net. In mouse retina, staining for iso lipidmaps.orgLGE2 was observed mainly in the photoreceptor inner segments and, to some extent, in the retinal pigment epithelium nih.gov. This staining was often punctate nih.gov. In human retina sections, additional immunoreactive signal was observed with anti-iso lipidmaps.orgLGE2 antibodies, localizing primarily to the inner segments nih.gov. Immunocytochemical detection of iso lipidmaps.orgLGE2-protein adducts has also been used to investigate oxidative injury in cortical brain tissues, revealing significant immunoreactivity in the white matter and extending into the grey matter of axons in cases of autism semanticscholar.org. This staining pattern was notably absent in control brains semanticscholar.org.

The intensity of staining can sometimes be low, necessitating tissue treatment, such as with PLA2, before immunostaining to enhance signal detection nih.gov. Negative control experiments, including incubation with nonimmunized serum or adsorption with the antigen, are crucial to confirm the specificity of the staining nih.govsemanticscholar.orgresearchgate.net.

Development and Specificity of Antibodies Against Levuglandin and Isolevuglandin Adducts

The development of specific antibodies is critical for the detection and localization of LGE2 and isoLG adducts in biological samples. Due to the transient nature of free levuglandins, antibodies are typically raised against their stable protein adducts nih.govnih.govacs.orgnih.gov.

Antibodies against LGE2-protein adducts have been developed by using conjugates of LGE2 with carrier proteins like KLH as antigens acs.orgnih.gov. These antibodies have been shown to be sensitive for detecting LGE2-derived pyrroles and exhibit minimal cross-specificity acs.orgnih.gov. The discovery of isolevuglandins, for example, leveraged rabbit polyclonal antibodies against LGE2-protein adducts to detect LGE2 production during free radical-induced oxidation of LDL in vitro mdpi.comnih.gov.

Investigators have also generated antibodies specifically against isoLG adducts to address questions of spatial localization in tissues researchgate.netresearchgate.net. These antibodies have proven useful in immunochemistry and flow cytometry for identifying cellular sites and specific cell types where isoLG adducts are produced researchgate.netresearchgate.net. For instance, a single-chain antibody fragment, D11ScFv, has been developed and shown to selectively recognize isoLG-protein adducts researchgate.net.

While LGE2 can be formed via both cyclooxygenase-dependent and non-enzymatic free radical-induced pathways, the resulting protein-bound pyrrole epitopes recognized by antibodies against LGE2-protein adducts may not differentiate between these sources, as the stereogenic centers involved in LGE2-pyrrole formation are destroyed mdpi.com. However, the development of antibodies specifically targeting isoLG adducts, which are primarily formed through free radical oxidation, allows for the investigation of this specific pathway's contribution to oxidative damage mdpi.comnih.govresearchgate.net.

Spectrophotometric Methods (e.g., Ehrlich Pyrrole Assay)

Spectrophotometric methods can be employed for the detection of levuglandin adducts, particularly the pyrrole derivatives formed by the reaction of LGE2 with proteins. The Ehrlich pyrrole assay is a classic example of such a method.

The reaction of LGE2 with proteins generates pyrrole derivatives, which can be detected using the Ehrlich assay mdpi.comnih.govresearchgate.netresearchgate.net. This assay typically involves the reaction of pyrroles with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution) to produce a colored complex that can be quantified by measuring its absorbance at a specific wavelength, often around 586 nm researchgate.netulisboa.pt.

While the pyrroles formed by the reaction of LGE2 with simple amines can be chemically sensitive, a stable derivative can be obtained through modifications like trifluoroacetylation, which can then be analyzed mdpi.comresearchgate.netresearchgate.net. The Ehrlich assay, when used in conjunction with antibodies, such as in an enzyme-linked immunosorbent assay (ELISA), can detect LGE2-derived protein-bound pyrrole immunoreactivity in biological samples like human plasma acs.orgnih.gov.

Data on the correlation between LGE2-bound protein and absorbance at 586 nm using the Ehrlich assay can provide quantitative insights into the extent of protein modification.

Chromatographic Separations (e.g., HPLC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for separating LGE2 and its adducts from complex biological mixtures, enabling their subsequent detection and analysis. Chromatography separates components based on their differential distribution between a mobile phase and a stationary phase .

HPLC is a widely used liquid chromatography technique that employs small-particle columns and high pressure to achieve high separation efficiency . It is applicable to the analysis of various compounds, including polar, medium-polarity, and some non-polar analytes .

HPLC has been utilized in research involving levuglandins and isolevuglandins. For instance, HPLC with in-line β detection has been used to measure the conversion of cholesterol to 27-hydroxycholesterol (B1664032) in studies investigating the effect of iso lipidmaps.orgLGE2 on the activity of mitochondrial cytochrome P450 27A1 (CYP27A1) researchgate.net.

Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides a powerful tool for the identification and quantification of levuglandin adducts. LC-ESI/MS/MS analysis has been used to analyze amino acids obtained from the proteolysis of isoLG-apoB adducts generated from oxidized LDL, leading to the identification of a complex mixture of products mdpi.com. LC-MS techniques have also been applied to the quantitative analysis of lysyl lactams obtained from the proteolysis of plasma proteins mdpi.com. Furthermore, LC-MS/MS has been employed to identify and characterize stable levuglandin-deoxycytidine adducts formed by the reaction of LGE2 with DNA researchgate.netnih.gov.

Chromatographic methods, including HPLC, are indispensable for isolating and analyzing the various forms of levuglandins and their adducts, facilitating detailed structural and quantitative studies.

In Vitro Research Models and Experimental Systems

In vitro research models and experimental systems play a crucial role in understanding the formation, reactivity, and biological effects of this compound under controlled conditions.

Studies with Oxidized Low-Density Lipoprotein (LDL)

Oxidized low-density lipoprotein (oxLDL) is a widely used in vitro model to study the formation and effects of lipid oxidation products, including levuglandins and isolevuglandins. LGE2-protein adducts are generated upon free radical-induced autoxidation of LDL in vitro mdpi.comnih.govresearchgate.netacs.orgchapman.edu. This process involves the reaction of LGE2, formed during the oxidation of arachidonic acid-containing lipids within LDL, with the lysine residues of apolipoprotein B, the primary protein component of LDL researchgate.netchapman.edu.

Studies with oxLDL have demonstrated that LGE2 and isoLG isomers generated during oxidation are efficiently sequestered by covalent adduction with amino groups on LDL researchgate.netchapman.edu. Analysis of amino acid composition in oxidized LDL has shown significant modification of lysine residues researchgate.net.

In vitro oxidation of LDL using agents like CuSO4 leads to the generation of iso lipidmaps.orgLGE2-protein epitopes, which can be detected using techniques like ELISA researchgate.netchapman.edu. These findings provided early experimental evidence supporting the hypothesis that LGE2-protein adducts are generated during free radical-induced autoxidation of arachidonyl phospholipids mdpi.comnih.gov.

Furthermore, LGE2-modified LDL (LGE2-LDL), similar to oxLDL, undergoes receptor-mediated uptake and impaired processing by macrophage cells in vitro, highlighting the potential biological consequences of LGE2 adduction in the context of lipoprotein modification researchgate.netchapman.edu.

Reconstitution Studies with Purified Proteins and Enzymes

Reconstitution studies using purified proteins and enzymes allow for the investigation of specific interactions between LGE2 or isoLGs and individual biomolecules under defined conditions. These studies help to identify target proteins, characterize adduction sites, and assess the functional consequences of modification.

Purified recombinant proteins, such as mitochondrial cytochrome P450 27A1 (CYP27A1), have been used in reconstitution studies to examine their modification by iso lipidmaps.orgLGE2, a prototypical isoLG nih.govresearchgate.netnih.govnih.gov. In these experiments, the purified protein is incubated with authentic iso lipidmaps.orgLGE2, often in the presence of phospholipid vesicles that mimic the cellular membrane environment nih.govresearchgate.netnih.gov.

Treatment of purified recombinant CYP27A1 with iso lipidmaps.orgLGE2 in vitro has been shown to diminish enzyme activity in a time- and phospholipid-dependent manner researchgate.netnih.gov. Mass spectrometry analysis of the modified protein, following proteolysis, allows for the identification of isoLG-modified peptides and specific amino acid residues involved in adduction, such as Lys134, Lys358, and Lys476 in CYP27A1 nih.govresearchgate.net.

These reconstitution studies provide valuable insights into the selectivity of isoLG modification and its direct impact on the function of specific enzymes nih.gov. They also serve as a basis for developing strategies to detect and characterize similar modifications in biological samples nih.gov.

Another example includes studies where purified human serum albumin was shown to bind rapidly with LGE2 in vitro mdpi.com. The γ-ketoaldehyde functionality of LGE2 exhibits a strong propensity for rapid covalent adduction with proteins mdpi.com.

Reconstitution studies are essential for dissecting the molecular mechanisms underlying LGE2 and isoLG-mediated protein modification and its potential role in various biological processes.

Application in Cultured Cell Lines and Primary Cell Cultures

This compound has been utilized in various cell culture models to investigate its biological effects, particularly its role in oxidative stress and protein modification. Studies have shown that exogenous LGE2 can enter cells nih.gov.

In cultured cells, LGE2 has been demonstrated to cause DNA-protein cross-linking researchgate.netcase.edunih.gov. Research using RAW264.7 macrophages and A549 cultured lung epithelial cells has shown the formation of levuglandin-lysyl adducts on histones acs.orgnih.gov. This adduction was found to be dependent on COX-2 activity and the addition of exogenous arachidonic acid acs.orgnih.gov. The formation of these adducts could be blocked by inhibiting COX activity or by using γ-ketoaldehyde scavengers acs.orgnih.gov.

LGE2 has also been shown to affect cellular processes like mitosis and microtubule assembly in cultured cells. In fertilized sea urchin eggs, exogenous LGE2 inhibited the first synchronous cell division, which was attributed to the covalent modification of tubulin, leading to the inhibition of microtubule assembly nih.govglobalauthorid.com.

Primary cell cultures have also been employed to study the effects of LGE2. Studies using primary cultures of cerebral neurons from mice demonstrated that incubation with LGE2 increased the neurotoxicity of amyloid beta(1-42) (Aβ1-42). LGE2 promoted the formation of neurotoxic oligomers of Aβ1-42 that exhibited immunochemical similarity to amyloid-derived diffusible ligands (ADDLs) nih.govnih.govresearchgate.net.

Furthermore, research on isolated human neutrophils has indicated that isolevuglandins (isoLGs), structural isomers of levuglandins, accumulate during neutrophil extracellular trap (NET) formation (NETosis), and scavenging of isoLGs prevented NETosis researchgate.net.

Data from cell culture studies highlight the ability of LGE2 to interact with and modify cellular components, including proteins and DNA, influencing various cellular functions and contributing to oxidative stress-related damage.

In Vivo Research Models and Animal Studies

In vivo research models, particularly murine models and model organisms like Caenorhabditis elegans, have been instrumental in understanding the biological significance and pathological roles of levuglandins and isolevuglandins.